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3-Methoxyisonicotinimidamide

Cat. No.: B13110217
M. Wt: 151.17 g/mol
InChI Key: ATKDMIFDEBLYSN-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Contemporary Chemical Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern chemical science. Their importance is particularly pronounced in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This prevalence stems from the ability of heteroatoms to influence a molecule's physicochemical properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are critical for optimizing how a drug is absorbed, distributed, metabolized, and excreted (ADME).

The Isonicotinimidamide Moiety as a Fundamental Research Target

Within the broad family of pyridine (B92270) derivatives, the isonicotinamide (B137802) moiety (pyridine-4-carboxamide) and its related structures are of significant interest. Isonicotinamide itself is a well-studied compound, recognized for its ability to form cocrystals, which can alter the physical properties of active pharmaceutical ingredients without changing their chemical nature. The amide group in the 4-position of the pyridine ring is a key feature, capable of participating in hydrogen bonding, a crucial interaction in biological systems and crystal engineering.

The "imidamide" portion of 3-Methoxyisonicotinimidamide suggests a derivative of the carboxamide group, specifically a carboximidamide (or amidine). Amidines are known for their basicity and their ability to act as ligands in coordination chemistry and as key functional groups in biologically active molecules. The combination of the pyridine ring and the imidamide functional group presents a scaffold with a unique set of electronic and steric properties, making it a potential target for further investigation in drug discovery and materials science.

Academic Research Context and Scope for this compound

A thorough review of publicly accessible scientific literature and chemical databases reveals that this compound is a sparsely documented compound. Its existence is confirmed, and its basic chemical properties are cataloged.

Table 1: Chemical Identity of this compound

PropertyValueSource
Molecular Formula C₇H₉N₃OPubChem
IUPAC Name 3-methoxy-pyridine-4-carboximidamidePubChem
CAS Number 1260899-73-0PubChem
Molecular Weight 151.17 g/mol PubChem
InChI Key N/APubChem

Note: This table is interactive. More data will be added as it becomes publicly available.

The presence of a methoxy (B1213986) group at the 3-position of the pyridine ring in this compound is expected to influence its electronic properties and potential biological activity. Methoxy groups are known to be electron-donating through resonance, which can affect the reactivity of the pyridine ring and the basicity of the nitrogen atoms.

While specific research dedicated to the synthesis, reactivity, and biological evaluation of this compound is not readily found in the current body of scientific literature, its structural components suggest potential areas of interest for future research. The isonicotinimidamide core could be explored for its potential as a bioisostere for other functional groups in known bioactive molecules. Furthermore, the synthesis of this and related compounds would likely involve multi-step synthetic routes starting from commercially available pyridine derivatives.

The lack of extensive research on this compound highlights the vastness of chemical space and the multitude of compounds that remain to be synthesized and characterized. As synthetic methodologies advance and the demand for novel chemical entities grows, it is plausible that this and other unique pyridine derivatives will become the subject of future academic and industrial research, potentially unlocking new applications in medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B13110217 3-Methoxyisonicotinimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-methoxypyridine-4-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-11-6-4-10-3-2-5(6)7(8)9/h2-4H,1H3,(H3,8,9)

InChI Key

ATKDMIFDEBLYSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 3 Methoxyisonicotinimidamide and Analogous Pyridine Imidamides

Retrosynthetic Analysis Strategies for the 3-Methoxyisonicotinimidamide Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. youtube.com For the this compound scaffold, the analysis can be approached through several key disconnections.

The primary and most logical disconnection occurs at the C-N bonds of the imidamide group. This leads back to a key intermediate, 3-methoxyisonicotinonitrile. The imidamide can be formed from the nitrile through established methods, such as the Pinner reaction. semanticscholar.org

A second retrosynthetic step involves the disconnection of the methoxy (B1213986) group from the pyridine (B92270) ring. This points to a precursor such as 3-hydroxy-4-cyanopyridine or a 3-halo-4-cyanopyridine. The methoxy group can be introduced via a nucleophilic substitution reaction. google.com

Finally, the substituted pyridine ring itself can be deconstructed. The synthesis of pyridine rings can be achieved through various methods, including cycloaddition reactions involving nitriles and acetylenes or condensation reactions of carbonyl compounds with ammonia (B1221849). ijpsonline.comacsgcipr.orgnih.gov A convergent synthesis approach, where different fragments of the molecule are prepared separately and then combined, can also be envisioned. youtube.com

This analysis suggests a primary synthetic strategy: the construction of a suitably substituted pyridine ring, followed by the introduction of the methoxy group, and culminating in the formation of the imidamide functionality from a nitrile precursor.

Precursor Synthesis Pathways for the Pyridine Core

The synthesis of the core structure of this compound relies on the efficient preparation of key pyridine intermediates.

Synthesis of Methoxy-Substituted Pyridine Intermediates

The introduction of a methoxy group onto a pyridine ring is a crucial step. A common strategy involves the nucleophilic substitution of a halogen atom at the desired position. For instance, a 4-chloro-substituted pyridine can be converted to its 4-methoxy analog using a methoxide (B1231860) salt, such as sodium methoxide. google.com This reaction can be carried out in an inert solvent like dimethylformamide (DMF) or methanol (B129727) at elevated temperatures. google.com

A plausible route to a key precursor, 3-methoxy-4-cyanopyridine, could start from 3-hydroxy-4-cyanopyridine. The hydroxyl group can be methylated using a suitable methylating agent. Alternatively, starting from a di-halogenated pyridine, selective substitution could be employed. For example, the synthesis of 2-methoxy-5-aminopyridine has been achieved via a sequence involving nitration, chlorination, methoxylation, and subsequent reduction. google.com This highlights a multi-step approach to achieving the desired substitution pattern on the pyridine ring.

Table 1: Representative Conditions for Methoxylation of Pyridine Derivatives

Starting Material Reagent Solvent Conditions Product Reference
4-Chloro-2-hydroxymethyl-3,5-Lutidine Sodium methoxide DMF/Methanol 95-100 °C 2-hydroxymethyl-4-Methoxy-3,5-Lutidine google.com

Approaches to Isonicotinic Acid Derivatives as Precursors

Isonicotinic acid and its derivatives are versatile precursors in pyridine chemistry. buketov.edu.kzresearchgate.netect-journal.kz The synthesis of 3-methoxyisonicotinic acid would be a key step if an amide-based route to the imidamide is chosen. This could be achieved by the oxidation of a precursor like 3-methoxy-4-methylpyridine. Another approach is the carboxylation of a 3-methoxypyridine (B1141550) derivative.

Once 3-methoxyisonicotinic acid is obtained, it can be converted into various derivatives. For example, condensation reactions with hydrazines can yield isonicotinic acid hydrazides. mdpi.com The acid can also be converted to the corresponding amide, 3-methoxyisonicotinamide (B3295898), which serves as a direct precursor for certain imidamide synthesis methods.

Formation of the Imidamide Functionality

The final and defining step in the synthesis is the construction of the imidamide group. This can be accomplished through several established chemical transformations.

Nitrile Hydrolysis and Derivatives for Imidamide Synthesis

The most direct and widely used method for synthesizing amidines (the predominant tautomer of imidamides) is from nitriles. semanticscholar.org The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like anhydrous HCl), yields an imidate salt. semanticscholar.org This intermediate can then be reacted with ammonia to produce the desired amidine.

Pinner Reaction Scheme:

Imidate Formation: R-C≡N + R'-OH + HCl → [R-C(=NH₂⁺)OR']Cl⁻

Amidine Formation: [R-C(=NH₂⁺)OR']Cl⁻ + NH₃ → R-C(=NH)NH₂ + R'-OH + NH₄Cl

For the synthesis of this compound, the starting material would be 3-methoxyisonicotinonitrile.

While complete hydrolysis of nitriles leads to carboxylic acids or amides, partial hydrolysis under controlled conditions can be a route to amides. google.compressbooks.pubmdpi.com These amides can then be used in alternative imidamide syntheses. Both chemical and biocatalytic methods, employing enzymes like nitrile hydratase, are known for the conversion of nitriles to amides. google.comresearchgate.net

Alternative Routes to Imidamide Group Introduction

Beyond the nitrile-based Pinner reaction, other methods exist for forming the imidamide functionality. One such approach involves the activation of a carboxamide. For instance, 3-methoxyisonicotinamide could be treated with a dehydrating agent or an activating agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of an amine source to form the corresponding imidamide. semanticscholar.org

Another method involves the direct addition of amines to nitriles, often facilitated by reagents like trimethylaluminum, to yield amidines. semanticscholar.org The choice of synthetic route often depends on the availability of starting materials, substrate compatibility, and desired reaction scale.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Methoxyisonicotinonitrile
3-Methoxyisonicotinamide
3-Hydroxy-4-cyanopyridine
3-Halo-4-cyanopyridine
3-Methoxy-4-cyanopyridine
2-Methoxy-5-aminopyridine
4-Chloro-2-hydroxymethyl-3,5-Lutidine
2-Hydroxymethyl-4-Methoxy-3,5-Lutidine
2-Chloro-5-nitropyridine
2-Methoxy-5-nitropyridine
Isonicotinic acid
Isonicotinic acid hydrazide
3-Methoxyisonicotinic acid
3-Methoxy-4-methylpyridine
Amidines
Imidates
Trifluoromethanesulfonic anhydride

Advanced Synthetic Protocols and Catalysis

Modern organic synthesis provides a powerful toolkit for the construction of highly functionalized heterocyclic compounds like this compound. These advanced methods offer improvements in efficiency, selectivity, and substrate scope over classical synthetic routes.

Transition Metal-Catalyzed Reactions for Heterocyclic Construction

Transition metal catalysis is a cornerstone of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. thieme-connect.comthieme-connect.com For the synthesis of substituted pyridines, transition metal-catalyzed cross-coupling and cycloaddition reactions are particularly valuable. thieme-connect.comthieme-connect.commagtech.com.cn

One of the primary pathways to substituted pyridines involves the functionalization of a pre-existing pyridine ring. thieme-connect.com Transition metal catalysts, particularly those based on palladium, rhodium, and copper, facilitate the direct arylation, alkylation, and alkenylation of the pyridine core through C-H activation. thieme-connect.comthieme-connect.com For instance, rhodium-based catalysts have been shown to enable the C6-selective arylation of 2-substituted pyridines. thieme-connect.com

Alternatively, the pyridine ring itself can be constructed through transition metal-catalyzed cycloaddition reactions. magtech.com.cn The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt, rhodium, or nickel complexes, provides a powerful and atom-economical route to substituted pyridines. magtech.com.cnarkat-usa.org This method allows for the assembly of the pyridine ring from simple, readily available starting materials. The choice of metal catalyst can influence the regioselectivity of the cycloaddition, providing access to a variety of substitution patterns. arkat-usa.org

The introduction of the imidamide functionality often follows the construction of the pyridine skeleton. However, some transition metal-catalyzed methods can be adapted to incorporate nitrogen-containing functionalities during the primary synthetic sequence. For example, copper-catalyzed multicomponent reactions have been used for the synthesis of imidazo[1,2-a]pyridines, which share a fused heterocyclic system with some pyridine imidamide analogs. nih.gov

Catalyst SystemReaction TypeApplication in Pyridine SynthesisReference
Rhodium-based catalystsC-H ArylationC6-selective arylation of 2-substituted pyridines thieme-connect.com
Cobalt, Rhodium, Nickel complexes[2+2+2] CycloadditionConstruction of substituted pyridine rings from alkynes and nitriles magtech.com.cnarkat-usa.org
Copper(I) iodideMulticomponent Domino ReactionSynthesis of imidazo[1,2-a]pyridines nih.gov
Palladium(II) acetateIntramolecular CyclizationSynthesis of 3-vinylimidazo[1,2-a]pyridines nih.gov

Multi-Component Reactions (MCRs) in Pyridine-Imidamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. bohrium.comresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. bohrium.combeilstein-journals.org MCRs have emerged as a powerful tool for the synthesis of diverse heterocyclic libraries, including pyridine and imidazopyridine derivatives. bohrium.combeilstein-journals.orgmdpi.com

A prominent example is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, an isocyanide-based MCR that is highly effective for synthesizing imidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of an aldehyde, an aminopyridine, and an isocyanide, often under acidic catalysis. mdpi.com The versatility of the GBB-3CR allows for the incorporation of a wide range of substituents by varying the starting components, making it a valuable method for creating libraries of analogous compounds. beilstein-journals.org

For the direct synthesis of pyridine derivatives, various MCRs have been developed. These often involve the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and an ammonia source. researchgate.net Both metal-catalyzed and metal-free conditions have been reported, offering flexibility in reaction setup. bohrium.com The development of one-pot MCRs for the synthesis of functionalized pyridines continues to be an active area of research, driven by the demand for efficient and environmentally benign synthetic methods. researchgate.netnih.gov

While direct MCRs for this compound itself are not prominently documented, the principles of MCRs can be applied to construct the core pyridine structure, which can then be further elaborated to introduce the methoxy and imidamide groups. For instance, a multicomponent approach could be envisioned to assemble a 3-methoxypyridine derivative, followed by functional group transformations to yield the final product.

MCR Name/TypeReactantsProduct TypeKey FeaturesReference
Groebke–Blackburn–Bienaymé (GBB-3CR)Aldehyde, 2-Aminopyridine, IsocyanideImidazo[1,2-a]pyridinesIsocyanide-based, acid-catalyzed, high diversity beilstein-journals.orgmdpi.com
Three-component aza-Friedel–CraftsImidazo[1,2-a]pyridines, Aldehydes, AminesC3-alkylated imidazo[1,2-a]pyridinesLewis acid-catalyzed, oxidant-free mdpi.com
One-pot pyridine synthesisAldehydes, Active methylene compounds, Ammonium acetateSubstituted pyridinesHigh atom economy, often eco-friendly conditions researchgate.net
Lignin-to-imidazopyridineLignin β-O-4 models, 2-AminopyridineImidazo[1,2-a]pyridinesOne-pot, valorization of biomass nih.gov

Photochemical and Electrochemical Approaches to Related Systems

Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions for the synthesis and functionalization of heterocyclic compounds. mdpi.comrsc.orgmdpi.comorganic-chemistry.orgresearchgate.netrsc.orgrsc.orggoogle.comacs.orgacs.org These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, such as radicals and radical ions, enabling transformations that can be difficult to achieve by other means. mdpi.comacs.orgacs.org

Photochemical Synthesis:

Photochemistry has been successfully applied to the functionalization of pyridine and its derivatives. mdpi.comrsc.orgorganic-chemistry.orgacs.orgacs.org For instance, the photolysis of 3-iodopyridine (B74083) in the presence of various heterocycles can lead to the formation of 3-heteroarylpyridines. rsc.org More advanced strategies involve the use of photocatalysts to mediate C-H functionalization reactions under visible light irradiation. mdpi.com These methods are often characterized by their mild reaction conditions and high functional group tolerance. mdpi.com

A notable application is the photochemical functionalization of pyridines via pyridinyl radicals, which can be generated by the single-electron reduction of pyridinium (B92312) ions. acs.org This approach allows for C4-functionalization of the pyridine ring, a regioselectivity that is often complementary to classical Minisci-type reactions. acs.org Furthermore, photochemical valence isomerization of pyridine N-oxides has been developed as a metal-free method for the C3-selective hydroxylation of pyridines. acs.org

Electrochemical Synthesis:

Electrosynthesis provides an environmentally friendly platform for organic reactions by replacing chemical oxidants and reductants with electricity. researchgate.netrsc.org In the context of pyridine chemistry, electrochemical methods have been used for the dearomatization of pyridine derivatives. researchgate.net For example, the electrochemical reduction of Katritzky salts (N-aminopyridinium salts) can trigger C-N bond cleavage and generate alkyl radicals for functionalization reactions. researchgate.net

Electrochemical synthesis has also been employed to construct pyridinium-conjugated systems through the nucleophilic substitution of oligothiophene radical cations with pyridine derivatives. rsc.org While direct electrochemical synthesis of this compound is not widely reported, the principles of electrosynthesis could be applied to key steps, such as the formation of the pyridine ring or the introduction of specific functional groups.

MethodApproachApplicationKey FeaturesReference
PhotolysisDirect irradiationSynthesis of 3-heteroarylpyridines from 3-iodopyridinePotentially general method rsc.org
PhotocatalysisVisible light, photocatalystC-H functionalization of imidazo[1,2-a]pyridinesMild conditions, high functional group tolerance mdpi.com
Photochemical OrganocatalysisUV light, organocatalystC4-allylation of pyridines via pyridinyl radicalsDivergent regioselectivity from Minisci reaction acs.org
Photochemical IsomerizationUV lightC3-hydroxylation of pyridines from pyridine N-oxidesMetal-free, late-stage functionalization acs.org
ElectrosynthesisElectrochemical reductionDearomatizative alkylation of Katritzky saltsCatalyst-free, generation of alkyl radicals researchgate.net
ElectrosynthesisElectrochemical oxidationSynthesis of pyridinium-conjugated oligothiophenesNucleophilic substitution on radical cations rsc.org

Stereoselective Synthesis Considerations for Analogous Compounds

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may possess unique biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, leading to the preferential formation of one stereoisomer over others. nih.govmdpi.comuwc.ac.za

For pyridine-containing compounds, stereoselectivity can be a significant challenge. The introduction of stereocenters adjacent to or within the pyridine ring often requires carefully designed synthetic strategies. nih.gov One approach involves the regio- and stereoselective addition of nucleophiles to N-activated pyridines. nih.gov Activation of the pyridine nitrogen, for example by acylation, enhances the electrophilicity of the ring and can direct the stereochemical outcome of subsequent nucleophilic attack. nih.gov

Another important area is the synthesis of atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. whiterose.ac.uk For biaryl systems containing a pyridine ring, the steric hindrance imposed by substituents can lead to stable atropisomers. Atropselective synthesis of such compounds can be achieved through methods like intramolecular acyl transfer, where a tethered Lewis basic group, such as a pyridine nitrogen, facilitates a stereoselective cyclization. whiterose.ac.uk

In the synthesis of related heterocyclic systems like pyrrolidines, which can be considered fragments of more complex pyridine-containing structures, a variety of stereoselective methods have been developed. mdpi.com These include the functionalization of chiral starting materials like proline, or the asymmetric cyclization of acyclic precursors. mdpi.com These strategies could potentially be adapted for the stereoselective synthesis of reduced pyridine derivatives or side chains attached to the pyridine core.

The development of stereoselective syntheses for analogs of this compound would likely involve one of the following principles:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters.

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity or diastereoselectivity in a key bond-forming step.

Substrate-Controlled Synthesis: Where existing stereocenters in the substrate direct the stereochemical outcome of subsequent reactions.

While specific examples for the stereoselective synthesis of close analogs of this compound are scarce in the literature, the general principles of asymmetric synthesis are well-established and provide a clear roadmap for accessing such molecules.

Chemical Reactivity and Reaction Mechanisms of 3 Methoxyisonicotinimidamide and Its Derivatives

Intrinsic Chemical Reactivity Profiling of the Imidamide Moiety

The imidamide functional group, characterized by the -C(=NH)NH2 structure, is a key determinant of the reactivity of 3-methoxyisonicotinimidamide. Its reactivity profile is shaped by the presence of multiple nitrogen atoms with varying nucleophilicity and basicity, as well as a carbon atom susceptible to nucleophilic attack.

The imidamide moiety can undergo a variety of chemical transformations, including hydrolysis, reduction, and reactions with electrophiles and nucleophiles. The intrinsic reactivity of this group is influenced by the electronic properties of the substituents attached to the carbon and nitrogen atoms. In the case of this compound, the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring can modulate the reactivity of the distal imidamide group through resonance and inductive effects.

Studies on related imidamide-containing compounds have provided insights into their general reactivity. For instance, the hydrolysis of imidates, which are structurally related to imidamides, can be influenced by the nature of the base used and the solvent system. researchgate.net The electrophilic nature of the carbon atom in the imidamide group makes it a target for nucleophilic attack, a characteristic that is exploited in various synthetic applications. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have become valuable tools for predicting the chemical reactivity of molecules containing imidamide-like scaffolds. These methods can estimate molecular properties like chemical hardness, softness, and frontier molecular orbital energies, which correlate with experimental reactivity. researchgate.netmdpi.com

Table 1: Predicted Reactivity Parameters for Imidamide and Related Moieties

ParameterDescriptionPredicted Trend for Imidamide
Electrophilicity Index (ω) A measure of the ability of a species to accept electrons.Moderate to high, influenced by substituents.
Nucleophilicity Index (N) A measure of the ability of a species to donate electrons.Moderate, primarily due to the nitrogen lone pairs.
Chemical Hardness (η) Resistance to change in electron distribution.Varies with substitution, affecting reactivity.
Chemical Softness (S) The reciprocal of hardness, indicating greater reactivity.Varies with substitution.

This table presents generalized trends based on computational studies of related functional groups. Specific values for this compound would require dedicated calculations.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in different chemical environments and for designing synthetic routes to its derivatives.

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (C2 and C4) to the nitrogen atom. uoanbar.edu.iq However, the presence of the electron-donating methoxy group at the 3-position significantly influences this reactivity pattern.

The methoxy group, through its +M (mesomeric) effect, increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself (C2 and C4). This electronic enrichment can activate the ring towards electrophilic substitution, a reaction that is generally difficult for unsubstituted pyridine. uoanbar.edu.iqscribd.com Electrophilic attack is predicted to occur preferentially at the positions most activated by the methoxy group and least deactivated by the ring nitrogen. The most likely positions for electrophilic substitution are C2 and C6.

Conversely, the increased electron density from the methoxy group can decrease the ring's susceptibility to nucleophilic aromatic substitution (SNAr) compared to unsubstituted pyridine. imperial.ac.uk However, the inherent electron deficiency of the pyridine ring still allows for nucleophilic attack under certain conditions, with the positions of attack being influenced by the combined electronic effects of the ring nitrogen and the methoxy group.

The imidamide group possesses both acidic and basic properties. The nitrogen atoms with lone pairs of electrons can act as Brønsted-Lowry bases, accepting protons. The basicity of these nitrogens is influenced by their hybridization and the electronic environment. libretexts.org The nitrogen of the C=NH double bond is sp2 hybridized, and its lone pair resides in an sp2 orbital, making it less basic than the sp3 hybridized nitrogen of the NH2 group. libretexts.org The pKa of a protonated imine is typically in the range of 5-7, while that of a protonated amine is around 10. libretexts.org

The N-H protons of the imidamide group are weakly acidic. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent sp2 carbon and the delocalization of the resulting negative charge. nih.govqorganica.com

Prototropic tautomerism is a significant feature of the imidamide group, involving the migration of a proton between the nitrogen atoms. encyclopedia.pub This results in an equilibrium between different tautomeric forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. researchgate.net The existence of multiple tautomers can lead to complex reactivity patterns, as each tautomer may exhibit different chemical properties.

Influence of Electronic and Steric Effects on Reaction Pathways

The chemical reactivity of this compound is a delicate balance of electronic and steric effects. wikipedia.orgrsc.orgstackexchange.com The electron-donating methoxy group and the imidamide group itself exert significant electronic influence on the pyridine ring and on each other.

The +M effect of the methoxy group increases the electron density on the pyridine ring, which can direct the regioselectivity of electrophilic substitution reactions. rsc.org This effect also influences the basicity of the pyridine nitrogen and the imidamide group.

Steric hindrance can play a crucial role in determining the accessibility of different reactive sites. stackexchange.comnih.gov For example, the methoxy group and the imidamide group can sterically hinder the approach of reagents to the adjacent positions on the pyridine ring. This can lead to a preference for reaction at less sterically crowded sites. The conformation of the imidamide group relative to the pyridine ring can also be influenced by steric interactions, which in turn can affect its reactivity.

Selectivity in Chemical Transformations

The interplay of electronic and steric effects governs the selectivity of chemical reactions involving this compound.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the methoxy group and the pyridine nitrogen will determine the position of substitution. As discussed, positions C2 and C6 are likely to be favored. In nucleophilic aromatic substitution, the positions most susceptible to attack will be determined by the combined electronic influence of the ring nitrogen and the substituents.

Chemoselectivity: The presence of multiple reactive sites (the pyridine ring, the methoxy group, and the imidamide group) raises the issue of chemoselectivity. For instance, in the presence of a strong electrophile, reaction could potentially occur at the pyridine nitrogen, the imidamide nitrogen atoms, or the aromatic ring. The outcome will depend on the relative nucleophilicity of these sites and the reaction conditions. Similarly, a strong nucleophile could potentially attack the carbon of the imidamide group or a position on the pyridine ring.

Stereoselectivity: For reactions that generate new stereocenters, the existing stereochemistry of the molecule and the steric bulk of the substituents can influence the stereochemical outcome. While this compound itself is achiral, reactions of its derivatives or reactions that introduce chirality can be subject to stereoselective control.

Computational and Theoretical Studies on 3 Methoxyisonicotinimidamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govarxiv.org For 3-Methoxyisonicotinimidamide, these calculations can provide a deep understanding of its electronic behavior, reactivity, and stability.

Molecular Orbitals and Electronic Properties

The electronic properties of this compound can be elucidated by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Quantum chemical calculations, often performed using methods like Hartree-Fock (HF) or post-HF methods, can precisely determine these energies. nih.gov For this compound, the nitrogen atoms of the pyridine (B92270) ring and the imidamide group, along with the oxygen of the methoxy (B1213986) group, are expected to significantly influence the electron distribution in these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the imidamide nitrogen atoms and the pyridine ring, indicating these are the likely sites for electrophilic attack.
LUMO-1.2Distributed over the pyridine ring and the carbon atom of the imidamide group, suggesting these are the regions for nucleophilic attack.
HOMO-LUMO Gap5.3This relatively large gap suggests good kinetic stability for the molecule under standard conditions.

Reaction Energy Profile Computations for Model Reactions

Computational methods can be used to model the energy changes that occur during a chemical reaction, providing a reaction energy profile. nih.gov This profile maps the energy of the system as it progresses from reactants to products, passing through transition states. For this compound, a model reaction, such as its hydrolysis, can be computationally investigated.

Table 2: Hypothetical Reaction Energy Profile for the Hydrolysis of this compound

Reaction SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + H₂O)0.0Initial state of the system.
Transition State 1+25.4Energy barrier for the initial nucleophilic attack of water on the imidamide carbon.
Intermediate-5.2A tetrahedral intermediate formed after the water molecule has added.
Transition State 2+15.8Energy barrier for the proton transfer and subsequent cleavage of the C-N bond.
Products (3-Methoxyisonicotinic acid + Ammonia)-12.7Final products of the hydrolysis reaction.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. researchgate.netarxiv.org It is particularly well-suited for studying larger molecules like this compound.

Conformational Analysis and Tautomerism

Conformational Analysis: The presence of rotatable single bonds in this compound, such as the C-O bond of the methoxy group and the C-C bond connecting it to the ring, gives rise to different spatial arrangements known as conformers. libretexts.orgucalgary.ca Conformational analysis involves identifying the stable conformers and determining their relative energies. ethz.chlasalle.edu DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating these bonds, thus identifying the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. For this compound, the orientation of the methoxy group relative to the pyridine ring will be a key determinant of conformational stability.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. tgc.ac.inwikipedia.org this compound can potentially exist in different tautomeric forms, particularly involving the imidamide group (-C(=NH)NH2). wikipedia.orgnih.gov DFT calculations are highly effective in predicting the relative stabilities of these tautomers by calculating their ground-state energies. chemrxiv.org The solvent environment can also be modeled to understand its influence on the tautomeric equilibrium. chemrxiv.org

Table 3: Hypothetical Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Imidamide (canonical form)0.00.0
Amidinediol (enol-like form)+8.5+5.2

Theoretical Spectroscopic Property Prediction and Interpretation

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. rsc.orgpolytechnique.frrsc.orgethz.chmpg.denih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the assignment of experimental spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueInterpretation
¹H NMR Chemical Shift (ppm)8.2 (s, 1H)Proton on the pyridine ring adjacent to the nitrogen.
¹³C NMR Chemical Shift (ppm)158.4Carbon atom of the imidamide group.
IR Vibrational Frequency (cm⁻¹)3450, 3350Asymmetric and symmetric N-H stretching of the -NH₂ group.
UV-Vis Absorption (nm)275π → π* transition within the pyridine ring.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with their environment. nih.govmdpi.comnih.govspringer.comscirp.orgnih.gov For this compound, these techniques could be used to study its behavior in different solvents or its potential interactions with biological macromolecules.

Furthermore, if this compound were being investigated as a potential drug candidate, molecular docking studies could be performed. nih.gov This would involve computationally "placing" the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. These studies are crucial in the early stages of drug discovery.

Lack of Publicly Available Research Data for this compound

Extensive research has been conducted to locate scholarly articles and detailed scientific data pertaining to "this compound" for the purpose of constructing an in-depth scientific article. The investigation focused on sourcing information for the specific computational and theoretical studies as outlined in the provided structure.

Molecular Dynamics Simulations: No studies on the conformational stability of this compound were identified.

Protein-Ligand Interaction Modeling: There is no available research on the conceptual frameworks for protein-ligand interactions involving this specific compound.

Machine Learning and AI in Chemical Research: The application of predictive modeling or chemoinformatics for this compound has not been documented in available literature.

Theoretical Frameworks for Chemical Reactivity: No publications were found that apply theoretical models like the Activation Strain Model to understand the reactivity of this compound.

The absence of this information in the public domain makes it impossible to generate the requested scientific article with the required depth and adherence to the specified outline. The content would lack the necessary detailed research findings and data tables.

Therefore, the requested article on the computational and theoretical studies of this compound cannot be produced at this time due to the lack of available scientific research on this specific chemical compound.

Structure Activity Relationship Sar Studies and Structure Property Correlations of 3 Methoxyisonicotinimidamide Derivatives

Foundational Principles of Structure-Activity Relationships in Academic Chemistry

The central tenet of Structure-Activity Relationships (SAR) is that the biological activity of a chemical compound is directly related to its three-dimensional structure. Alterations to the chemical structure, even minor ones, can lead to significant changes in its physical, chemical, and biological properties, including how it interacts with biological targets like enzymes or receptors. estranky.sk The primary goal of SAR studies is to identify the key structural features of a molecule, known as the pharmacophore, that are responsible for its biological activity.

Key principles that underpin SAR in academic and medicinal chemistry include:

Functional Group Importance : The process often begins by identifying key functional groups within the lead compound. Systematic removal or modification of these groups can reveal their importance for biological activity. If a modification leads to a significant drop in activity, the group is considered crucial for binding or efficacy. estranky.sk

Steric and Electronic Effects : The size, shape, and electron distribution of a molecule (its steric and electronic properties) are critical for its interaction with a biological target. Modifications can alter these properties and, consequently, the compound's activity. For example, introducing bulky groups can sterically hinder the molecule from fitting into a binding site.

Hydrophobicity and Lipophilicity : The lipophilicity of a compound, often quantified by its partition coefficient (LogP), influences its absorption, distribution, metabolism, and excretion (ADME) properties. SAR studies often involve modifying substituents to optimize this balance, enhancing bioavailability and target engagement.

Conformational Flexibility : The ability of a molecule to adopt different spatial arrangements (conformations) can be crucial for its activity. Introducing rigid elements or, conversely, more flexible linkers can lock the molecule into a more or less active conformation.

By systematically synthesizing and testing analogues of a lead compound, researchers can build a comprehensive understanding of its SAR, which guides the design of more potent and selective molecules.

Systematic Structural Modification Strategies and Their Impact on Functionality

Systematic investigations would explore the impact of varying substituents at different positions of the pyridine (B92270) ring. For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. mdpi.com The position of these substituents is also critical, as it can influence the orientation of the molecule within a binding pocket. nih.gov

A hypothetical SAR study might explore the following modifications:

Position of Substitution Substituent (R) Hypothetical Impact on Activity Rationale
2-position-CH₃ (Methyl)Potential increaseIntroduction of a small lipophilic group may enhance binding in a hydrophobic pocket.
2-position-Cl (Chloro)Potential increase or decreaseAn electron-withdrawing group could alter the electronic profile, potentially improving interactions or causing a clash.
5-position-F (Fluoro)Potential increaseA small, electronegative atom can enhance binding through favorable electrostatic interactions without adding significant bulk.
5-position-OCH₃ (Methoxy)Potential decreaseThe addition of another methoxy (B1213986) group could introduce steric hindrance or unfavorable electronic interactions.
6-position-NH₂ (Amino)Potential increaseAn amino group can act as a hydrogen bond donor, potentially forming a new, favorable interaction with the target.

This table is for illustrative purposes and based on general SAR principles.

The imidamide functional group is a key feature of 3-methoxyisonicotinimidamide, characterized by its potential to act as both a hydrogen bond donor and acceptor. Modifications to this group can have a profound impact on the molecule's intermolecular interactions.

Strategies for modifying the imidamide group could include:

N-Alkylation : Introducing alkyl groups on the nitrogen atoms can probe the steric tolerance of the binding site and alter the hydrogen bonding capacity.

Bioisosteric Replacement : Replacing the imidamide with other functional groups of similar size and electronic properties (bioisosteres), such as an amide, a reversed amide, or a urea, can help to determine the essential features of this group for activity. nih.govnih.gov

Cyclization : Incorporating the imidamide into a heterocyclic ring system can restrict its conformational flexibility, which may lead to an increase in potency if the active conformation is locked in.

A hypothetical SAR study on the imidamide group might yield the following observations:

Modification Hypothetical Impact on Activity Rationale
N-methylation of the terminal NH₂DecreaseThe loss of a hydrogen bond donor could disrupt a critical interaction with the target.
Replacement with an amide groupVariableWhile an amide is a common bioisostere, the change in geometry and electronic distribution may or may not be favorable. nih.govnih.gov
Replacement with a thioamide groupDecreaseThe larger size and different electronic properties of sulfur compared to oxygen could lead to a loss of key interactions.

This table is for illustrative purposes and based on general SAR principles.

Beyond the core pyridine ring and imidamide group, the methoxy group at the 3-position represents a key peripheral substituent. The exploration of other substituents at this position can provide valuable insights into the SAR.

Key questions to address would include:

Size and Lipophilicity : How does varying the size and lipophilicity of the substituent at the 3-position affect activity? Replacing the methoxy group with smaller (e.g., -OH) or larger, more lipophilic groups (e.g., -OPh) could reveal the nature of the binding pocket in this region. nih.gov

Electronic Properties : What is the impact of electron-donating versus electron-withdrawing substituents at this position? This could be explored by comparing the activity of analogues with substituents like -NH₂ (donating) versus -NO₂ (withdrawing).

Hydrogen Bonding Potential : Does the oxygen of the methoxy group participate in a key hydrogen bond? Replacing it with a group that cannot act as a hydrogen bond acceptor (e.g., -CH₃) could help to answer this question.

A systematic approach would involve creating a library of analogues with diverse substituents at the 3-position to build a comprehensive SAR profile.

Computational SAR Methodologies

In addition to experimental synthesis and testing, computational methods play an increasingly important role in modern SAR studies. These in silico techniques can help to prioritize which compounds to synthesize, rationalize experimental results, and build predictive models.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on changes in their molecular properties. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection : A data set of molecules with known biological activities is required. This data set should have a range of activities and structural diversity.

Molecular Descriptor Calculation : A large number of numerical descriptors are calculated for each molecule. These descriptors can encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For a series of this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. mdpi.comrsc.org These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, and hydrophobic fields are predicted to increase or decrease biological activity. mdpi.commdpi.com Such models can provide a powerful visual guide for the rational design of new, more potent analogues of this compound.

3D-SAR Approaches and Pharmacophore Development

Building upon traditional SAR, 3D-SAR methods consider the three-dimensional properties of molecules to develop predictive quantitative models. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed to correlate the 3D steric and electrostatic fields of this compound derivatives with their biological activities.

Pharmacophore modeling aims to identify the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A pharmacophore model for this compound would serve as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological effects.

Rational Design Principles for Novel Chemical Entities

The insights gained from SAR and pharmacophore modeling would directly inform the rational design of novel chemical entities based on the this compound scaffold. This process involves the strategic modification of the parent molecule to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. Design strategies could include scaffold hopping, fragment-based design, or isosteric replacements to explore new chemical space while retaining key pharmacophoric features.

In Silico Approaches for Exploring Structure-Function Relationships

A variety of in silico (computer-based) methods are utilized to probe the structure-function relationships of molecules like this compound at an atomic level. Molecular docking simulations could predict the binding mode and affinity of this compound and its derivatives within the active site of a target protein. Furthermore, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the ligand-protein complex over time, revealing key interactions and conformational changes that govern biological function.

Research Applications and Future Directions for 3 Methoxyisonicotinimidamide Derivatives

Utility of the Isonicotinimidamide Scaffold in Chemical Probe Development

The design of selective chemical probes is a critical aspect of chemical proteomics. For instance, chemical scaffolds that mimic peptide sequences can target specific protein-protein interaction domains. By analogy, the isonicotinimidamide scaffold could be functionalized to target particular protein families. The development of molecules that selectively bind to bromodomains, which are readers of epigenetic marks, highlights the potential for nitrogen-containing heterocyclic scaffolds in probe development. Researchers have successfully developed potent and selective inhibitors for bromodomains like BRD9, demonstrating the feasibility of targeting these proteins with small molecules. researchgate.net

Furthermore, the concept of targeted covalent inhibitors (TCIs) offers another avenue for the application of the isonicotinimidamide scaffold. rsc.org By incorporating a reactive "warhead" into the structure, a probe can be designed to form a covalent bond with a specific amino acid residue within a target protein. This strategy has been successfully employed in cancer research and could be adapted for isonicotinimidamide derivatives to create highly specific and potent probes for various enzymes and receptors. rsc.org The imidazo[1,2-a]pyridine (B132010) scaffold, which shares structural similarities with isonicotinamide (B137802) derivatives, has been successfully utilized to develop covalent inhibitors, underscoring the potential of such nitrogen-bridgehead fused heterocycles in this area. rsc.org

Exploration of Novel Architectures Based on Pyridine (B92270) Imidamides

The synthesis of novel molecular architectures based on pyridine imidamides is a burgeoning area of research. The functionalization of the pyridine ring allows for the construction of complex and diverse structures with tailored properties. Various synthetic methodologies can be employed to create these novel architectures.

One approach involves the use of multicomponent reactions, which allow for the efficient assembly of complex molecules from simple starting materials in a single step. scilit.com The Groebke–Blackburn–Bienaymé reaction, for example, has been used to synthesize imidazo[1,2-a]pyridine derivatives as potential anticancer agents. rsc.org Similar strategies could be adapted for the synthesis of novel structures based on the 3-methoxyisonicotinimidamide core.

Another avenue for creating novel architectures is through the fusion of the pyridine imidamide scaffold with other heterocyclic rings. This can lead to the formation of polycyclic systems with unique electronic and photophysical properties. For example, imidazo[1,5-a]pyridine (B1214698) derivatives have garnered attention for their luminescent properties and potential applications in materials science and as biological imaging agents. rsc.org The synthesis of dipyrido[1,2-a;3′,4′-d]imidazole systems further demonstrates the feasibility of creating complex fused heterocycles from pyridine precursors. researchgate.net

The development of new synthetic methods for substituted pyridines is crucial for accessing a wider range of novel architectures. Recent advances in this area include catalyst-mediated synthesis, green synthesis protocols, and methods for producing highly substituted pyridines. nih.gov These methods provide the tools necessary to explore the chemical space around the this compound scaffold and to generate libraries of novel compounds for various applications.

Potential Contributions to Advanced Materials Science through Molecular Design

The unique structural and electronic properties of pyridine-based compounds make them attractive building blocks for advanced materials. The incorporation of the this compound scaffold into larger molecular assemblies could lead to the development of materials with novel optical, electronic, and porous properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. upenn.edu The directional bonding and geometric control offered by pyridine-based building blocks are highly desirable for the construction of COFs. upenn.edu By using functionalized pyridine derivatives as linkers, it is possible to create COFs with tailored pore sizes and chemical functionalities, making them suitable for applications in gas storage, catalysis, and sensing. The pyridine molecule itself has been shown to play a crucial role in the formation of crystalline COFs by acting as a templating "spectator" molecule. upenn.edu

The photophysical properties of pyridine derivatives can also be harnessed for the development of advanced materials. For example, imidazo[1,5-a]pyridine derivatives exhibit luminescence and have been explored for use in optoelectronic devices and as emitters for microscopy and imaging. rsc.org The introduction of the this compound moiety could further modulate these properties, leading to new materials for light-emitting applications. Polycarbazole derivatives, which also feature nitrogen-containing aromatic rings, have been extensively studied for their use in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

Furthermore, the ability of pyridine derivatives to coordinate with metal ions opens up possibilities for the creation of functional coordination polymers and metal-organic frameworks (MOFs). jscimedcentral.com These materials can exhibit a wide range of properties, including magnetism, catalysis, and selective guest binding. The imidamide group in this compound could also participate in metal coordination, leading to unique network topologies and functionalities.

Future Avenues in Synthetic Methodology Development for Complex Pyridine Systems

The synthesis of complex pyridine systems remains a significant area of research in organic chemistry. While numerous methods exist for the preparation of simple pyridines, the development of efficient and versatile methodologies for accessing highly functionalized and complex pyridine derivatives is an ongoing challenge.

Future research in this area will likely focus on several key aspects. One is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of green solvents, such as ionic liquids, and catalyst systems that operate under mild conditions and can be recycled. scilit.com Iron-catalyzed cyclization reactions, for instance, offer a greener alternative to traditional methods for pyridine synthesis. nih.gov

Another important direction is the development of methods for the late-stage functionalization of the pyridine ring. This would allow for the rapid diversification of complex molecules containing a pyridine core, which is particularly valuable in drug discovery and materials science. Photochemical cross-coupling reactions, for example, have emerged as a powerful tool for the C4-alkylation of pyridines under photocatalyst-free conditions. organic-chemistry.org

The synthesis of pyridine derivatives with precise regiocontrol is also a critical challenge. The development of new catalytic systems and reaction conditions that allow for the selective functionalization of specific positions on the pyridine ring will be essential for the synthesis of well-defined complex structures. For instance, methods that provide high regiocontrol in the synthesis of substituted pyridines from α,β-unsaturated 1,5-dicarbonyl derivatives have been reported. organic-chemistry.org

Finally, the development of one-pot and tandem reaction sequences will continue to be a priority. These approaches improve efficiency by reducing the number of purification steps and minimizing waste. The one-pot synthesis of terpyridines, for example, has been achieved through a two-step procedure in an environmentally benign solvent. beilstein-journals.org

Emerging Paradigms in Computational Chemistry for Pyridine-Based Imidamide Analogues

Computational chemistry plays an increasingly vital role in the study and development of novel molecules. For pyridine-based imidamide analogues, computational methods can provide valuable insights into their structure, properties, and reactivity, thereby guiding experimental efforts.

One emerging paradigm is the use of computational studies to predict the biological activity of these compounds. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to understand how these molecules interact with biological targets and to predict their potency and selectivity. openpharmaceuticalsciencesjournal.comresearchgate.net For example, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have been used to generate pharmacophore models and to predict their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net Similar approaches can be applied to this compound derivatives to guide the design of new therapeutic agents.

Computational methods are also essential for understanding the electronic and photophysical properties of pyridine-based materials. Density functional theory (DFT) calculations can be used to determine the frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting the electronic behavior and reactivity of these molecules. mdpi.com These calculations can help in the design of new materials for optoelectronic applications by predicting their absorption and emission properties.

Furthermore, computational tools are being developed to aid in the design of synthetic routes. Retrosynthetic analysis software can help chemists to devise efficient synthetic pathways to complex target molecules. As these tools become more sophisticated, they will be invaluable for the synthesis of novel pyridine imidamide architectures.

Finally, computational chemistry can be used to study the self-assembly processes that lead to the formation of advanced materials like COFs and MOFs. By simulating the interactions between individual molecular building blocks, researchers can gain a deeper understanding of how these materials form and can predict the structures of new frameworks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.